molecular formula C7H7N5O2S B12450183 (E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea

(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea

Cat. No.: B12450183
M. Wt: 225.23 g/mol
InChI Key: PERKXAPWDKXLAU-UHFFFAOYSA-N
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Description

(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a nitropyridine moiety linked to an aminothiourea group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea typically involves the condensation reaction between 3-nitropyridine-2-carbaldehyde and aminothiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aminopyridine derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aminothiourea group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(3-Nitropyridin-2-YL)methylidene]aminoguanidine
  • (E)-[(3-Nitropyridin-2-YL)methylidene]aminocarbamide
  • (E)-[(3-Nitropyridin-2-YL)methylidene]aminosulfamide

Uniqueness

(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea is unique due to its specific combination of a nitropyridine moiety and an aminothiourea group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[(3-nitropyridin-2-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-7(15)11-10-4-5-6(12(13)14)2-1-3-9-5/h1-4H,(H3,8,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERKXAPWDKXLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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